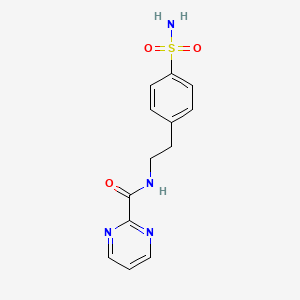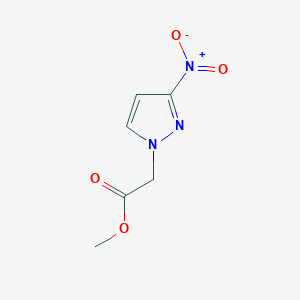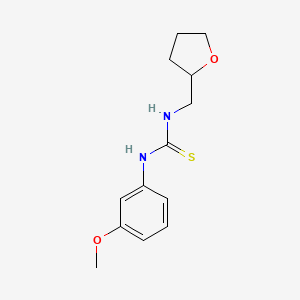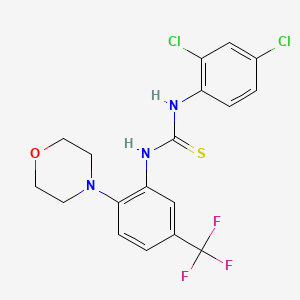
(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and structural features. It has a quinoline core, which is a bicyclic aromatic system with a benzene ring fused to a pyridine ring. The quinoline core is substituted at the 4-position with a methoxybenzylamino group and at the 6-position with a fluorine atom. Additionally, a piperidinyl group is attached to the quinoline core .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and includes a quinoline core, a methoxybenzylamino group, a fluorine atom, and a piperidinyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-rich aromatic system, the electron-withdrawing fluorine atom, and the various functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Anticancer Activity
A study on 2‐anilino‐3‐aroylquinolines, compounds with a similar quinoline structure, highlighted their potential as tubulin polymerization inhibitors, showing remarkable antiproliferative activity against various human cancer cell lines. These compounds arrest the cell cycle at the G2/M phase, leading to apoptosis, and disrupt tubulin polymerization, a critical process in cell division (Srikanth et al., 2016).
Fluorescent Labeling Reagent
The compound "6-Methoxy-4-quinolone" demonstrates strong fluorescence across a wide pH range in aqueous media, making it a novel fluorophore with applications in biomedical analysis. Its stability and strong fluorescence, unaffected by the medium pH, suggest potential utility in labeling and imaging applications (Hirano et al., 2004).
Antibacterial Activity
Research into the structure-activity and side-effect relationships of quinolone antibacterials has been extensive, aiming to enhance antimicrobial efficacy while reducing undesirable side-effects. Modifications to the quinoline structure can significantly influence antibacterial activity, with specific substitutions improving effectiveness against various bacterial strains (Domagala, 1994).
Antiproliferative and Structural Analysis
A novel bioactive heterocycle, synthesized from benzo[d]isoxazole and evaluated for antiproliferative activity, was characterized through various spectroscopic methods and X-ray diffraction studies. The molecule’s structure, featuring a piperidine and morpholine ring, suggests applications in cancer research and drug development (Prasad et al., 2018).
Serotonin Receptor Agonists
Studies on derivatives of 2-pyridinemethylamine as agonists at 5-HT1A receptors reveal that incorporating a fluorine atom improves the compounds' oral activity and 5-HT1A agonist activity, indicating potential applications in treating depression and anxiety (Vacher et al., 1999).
Future Directions
Mechanism of Action
Target of Action
Compounds with a quinoline structure, like “(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone”, are often associated with various biological activities. They can interact with a wide range of targets, including enzymes, receptors, and ion channels .
Mode of Action
The interaction between the compound and its target can lead to changes in the target’s function. For example, the compound might inhibit an enzyme’s activity or modulate a receptor’s signaling .
Biochemical Pathways
The interaction between the compound and its target can affect various biochemical pathways. The exact pathways depend on the specific target and the context of the cells or tissues where the target is expressed .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of functional groups can affect its pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific target and the biochemical pathways it affects. These effects can range from changes in gene expression to alterations in cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
[6-fluoro-4-[(2-methoxyphenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-29-21-8-4-3-7-16(21)14-26-22-18-13-17(24)9-10-20(18)25-15-19(22)23(28)27-11-5-2-6-12-27/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPNKMPSVPPFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[3.3]heptan-6-ol trifluoroacetate](/img/structure/B2711993.png)



![1-[1-(2-Methoxyphenyl)ethyl]piperazine](/img/structure/B2712002.png)

![2-[[1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2712004.png)
![5-Methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione](/img/structure/B2712006.png)

![Tert-butyl 3-[methyl(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B2712009.png)

![3-Propyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2712012.png)

![N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B2712014.png)